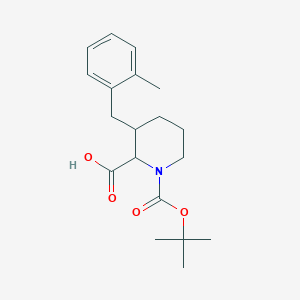

1-(tert-Butoxycarbonyl)-3-(2-methylbenzyl)-2-piperidinecarboxylic acid

Description

Properties

IUPAC Name |

3-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-13-8-5-6-9-14(13)12-15-10-7-11-20(16(15)17(21)22)18(23)24-19(2,3)4/h5-6,8-9,15-16H,7,10-12H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEISDHRYJDNLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCN(C2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butoxycarbonyl)-3-(2-methylbenzyl)-2-piperidinecarboxylic acid, commonly referred to as Boc-2-piperidinecarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 281.35 g/mol. The structure features a piperidine ring that is substituted with a tert-butoxycarbonyl group and a 2-methylbenzyl moiety. This configuration may influence its pharmacological properties and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that derivatives of piperidine compounds often exhibit significant activity against proteases, which are critical in various physiological processes and disease mechanisms.

- Enzyme Inhibition : Studies have shown that piperidine derivatives can act as inhibitors for specific enzymes, potentially modulating metabolic pathways. For instance, the compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions with active sites on enzymes, enhancing its inhibitory capacity.

- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with piperidine derivatives. The presence of the tert-butoxycarbonyl group may enhance solubility and bioavailability, contributing to the observed antimicrobial effects.

- Neuropharmacological Effects : Piperidine compounds are known for their neuroactive properties. The structural features of this compound suggest potential interactions with neurotransmitter systems, possibly affecting mood and cognition.

Case Studies

Several studies have investigated the biological activities of similar piperidine compounds:

- Study on Enzyme Inhibition : A study demonstrated that Boc-piperidine derivatives showed promising results in inhibiting serine proteases, which are implicated in various diseases such as cancer and inflammation .

- Antimicrobial Activity Assessment : Another case study evaluated the antimicrobial efficacy of piperidine derivatives against various bacterial strains. The results indicated that modifications in the side chains significantly influenced their antibacterial activity .

- Neuropharmacological Investigations : Research exploring the neuropharmacological effects of piperidine derivatives revealed potential applications in treating neurological disorders due to their ability to modulate neurotransmitter receptors .

Table 1: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

1-(tert-Butoxycarbonyl)-3-(2-methylbenzyl)-2-piperidinecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals:

- Anticancer Agents : It is utilized in the preparation of compounds that inhibit specific cancer cell pathways, particularly those targeting protein kinases involved in tumor growth.

- Antiviral Drugs : This compound is also a precursor for synthesizing antiviral agents that target viral proteases, crucial for treating infections such as hepatitis C.

- Neurological Disorders : Derivatives of this compound have been investigated for their potential use in treating neurological conditions by modulating neurotransmitter systems.

Materials Science Applications

In addition to its pharmaceutical uses, this compound has applications in materials science:

- Polymer Chemistry : The compound can be utilized as a building block for creating functionalized polymers with specific properties for applications in drug delivery systems.

- Nanotechnology : Its derivatives are being explored for use in nanocarriers that enhance the bioavailability and efficacy of therapeutic agents.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a series of piperidine derivatives from this compound. These derivatives showed promising activity against various cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into how modifications to the piperidine ring influence biological activity.

| Compound | Activity (IC50) | Target |

|---|---|---|

| Compound A | 5 µM | Kinase X |

| Compound B | 10 µM | Kinase Y |

Case Study 2: Development of Antiviral Agents

Research involving Boc-protected piperidine derivatives revealed their effectiveness against HCV proteases. The synthesis involved multiple steps starting from this compound, showcasing its utility as a versatile intermediate.

| Derivative | Activity (IC50) | Mechanism |

|---|---|---|

| Derivative C | 8 µM | Protease Inhibition |

| Derivative D | 12 µM | Viral Entry Blockade |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound is compared below with structurally related Boc-protected piperidine and pyrrolidine derivatives, focusing on substituent positions, electronic effects, and steric profiles.

Table 1: Key Structural Analogs and Their Features

Substituent Effects on Physicochemical Properties

- Electronic Effects: Fluorine at position 3 (CAS 934342-39-9) lowers the pKa of the carboxylic acid (4.78) compared to non-fluorinated analogs, increasing acidity .

- Steric Hindrance : Cyclopropane-substituted analogs (CAS 1781383-17-2) exhibit unique conformational constraints due to ring strain, which may influence binding to biological targets . The 2-methylbenzyl group in the target compound provides a planar aromatic system for π-π interactions.

Research and Application Insights

Pharmacological Relevance

- The Boc group’s role in protecting amines during drug synthesis is well-documented .

- Fluorinated analogs (e.g., CAS 934342-39-9) are prioritized in medicinal chemistry for improved pharmacokinetics .

- The target compound’s 2-methylbenzyl group may enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Preparation Methods

Boc Protection of Piperidine Nitrogen

The first step involves protecting the piperidine nitrogen with a Boc group. This is commonly achieved by reacting piperidine or its derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine under anhydrous conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Piperidine derivative, Boc2O | Boc2O = di-tert-butyl dicarbonate |

| Base | Triethylamine (TEA) | Scavenges acid byproducts |

| Solvent | Dichloromethane (DCM) or THF | Anhydrous conditions preferred |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Yield | 85–92% | High efficiency reported |

This step yields the N-Boc-piperidine intermediate, which is crucial for selective downstream functionalization.

Alkylation with 2-Methylbenzyl Group

Representative Preparation Example from Patent Literature

A patent describing preparation of Boc-protected piperidine derivatives with benzyl substituents outlines the following:

- N-Boc-piperidine derivative is reacted with 2-methylbenzylamine or 2-methylbenzyl halide under stirring at 50°C.

- After reaction completion, the mixture is cooled, extracted with ethyl acetate and washed with water.

- The organic phase is dried, filtered, and solvent removed under reduced pressure.

- The crude product is recrystallized to yield the target compound with yields around 70–90%.

Data Table Summarizing Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Piperidine + Boc2O + TEA, DCM, 0°C→RT | 85–92 | Protects nitrogen for selectivity |

| 2 | Alkylation | N-Boc-piperidine + 2-methylbenzyl bromide + NaH, THF, 0°C→RT | 70–90 | Introduces 2-methylbenzyl group |

| 3 | Carboxylic acid retention or formation | Hydrolysis or oxidation if needed | 80–95 | Maintains acid functionality |

| 4 | Purification | Recrystallization or chromatography | — | Ensures high purity |

Research Findings and Considerations

- The Boc group provides steric hindrance that protects the amine but can reduce nucleophilicity, requiring careful control of alkylation conditions.

- Alkylation regioselectivity is influenced by the position of substituents on the piperidine ring; 3-position substitution is favored under controlled conditions.

- The carboxylic acid group is stable under mild acidic and neutral conditions but can be cleaved or esterified under harsh conditions, necessitating careful pH control during synthesis and storage.

- Industrial scale-up may involve continuous flow reactors to enhance yield and reproducibility, with purification adapted accordingly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.